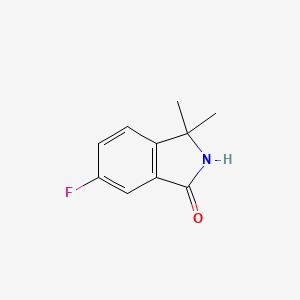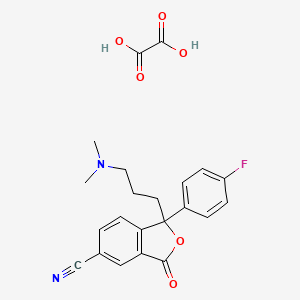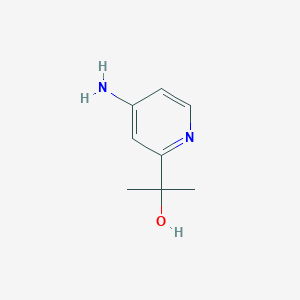
4-(Dimethylamino)pyrrolidin-3-ol
描述
“4-(Dimethylamino)pyrrolidin-3-ol” is a chemical compound with the molecular formula C6H14N2O . It is related to pyrrolidine, a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of “4-(Dimethylamino)pyrrolidin-3-ol” and its derivatives can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . In 2016, De Tran et al. synthesized a library of (3S,4S)-4-aminopyrrolidine-3-ol derivatives as potential anti-AD agents with a target selectivity toward BACE1 .Molecular Structure Analysis
The molecular structure of “4-(Dimethylamino)pyrrolidin-3-ol” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a dimethylamino group and a hydroxyl group .Chemical Reactions Analysis
“4-(Dimethylamino)pyrrolidin-3-ol” and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved . An unexpectedly significant impact of temperature on the protonation degree of DMAP derivatives has been observed .科学研究应用
Versatile Scaffold for Drug Discovery
The five-membered pyrrolidine ring, which includes “4-(Dimethylamino)pyrrolidin-3-ol”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Anti-Alzheimer’s Disease Agents
In 2016, De Tran et al. synthesized a library of (3S,4S)-4-aminopyrrolidine-3-ol derivatives as potential anti-Alzheimer’s Disease (AD) agents . An in vitro inhibition assay of BACE1 showed that one of the compounds was the most active, with an IC50 value of 0.05 µM .
Intermediate for Bioactive Molecules
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, which is a derivative of “4-(Dimethylamino)pyrrolidin-3-ol”, is a useful intermediate for the synthesis of various bioactive molecules . It has been synthesized in 51% overall yield by 1,3-dipolar cycloaddition reaction .
Antitumor Activity
3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one, a derivative of “4-(Dimethylamino)pyrrolidin-3-ol”, exhibited antitumor activity against lung cancer with growth inhibition of 55% and CNS cancer with growth inhibition of 67% .
Stereogenicity of Carbons
One of the most significant features of the pyrrolidine ring, which includes “4-(Dimethylamino)pyrrolidin-3-ol”, is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Large-Scale Synthesis
“4-(Dimethylamino)pyrrolidin-3-ol” can be synthesized in large scale via Asymmetric 1,3-Dipolar Cycloaddition . This process is practical and efficient, making it suitable for industrial applications .
安全和危害
未来方向
The future directions for “4-(Dimethylamino)pyrrolidin-3-ol” and its derivatives could involve further exploration of their potential applications in drug discovery and development . The unusual temperature-sensitive protonation behaviour of DMAP derivatives also presents an interesting area for future research .
作用机制
Target of Action
It’s known that pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . For instance, a library of (3S,4S)-4-aminopyrrolidine-3-ol derivatives was synthesized as potential anti-AD agents with a target selectivity toward BACE1 .
Mode of Action
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that pyrrolidine derivatives have diverse biological activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that the poor pharmacokinetic profiles intrinsic to catechol-containing molecules can be improved by synthesizing various bioisosteric derivatives .
Result of Action
It’s known that pyrrolidine derivatives exhibit diverse biological activities, indicating that they may have various significant effects at the molecular and cellular levels .
Action Environment
It’s known that the temperature can have a significant impact on the protonation degree of dmap derivatives .
属性
IUPAC Name |
4-(dimethylamino)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8(2)5-3-7-4-6(5)9/h5-7,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMZWVXBYNBYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CNCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3322381.png)
![(3aR,4S,7R,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione](/img/structure/B3322396.png)


![(R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol](/img/structure/B3322411.png)